(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride
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Overview
Description
(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride is a useful research compound. Its molecular formula is C13H7Cl3F3N3 and its molecular weight is 368.57. The purity is usually 95%.
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Scientific Research Applications
Fungicide Fluazinam
The compound has been studied as a key ingredient in the fungicide fluazinam. Its crystal structure reveals a dihedral angle between the pyridine and benzene ring planes, forming a three-dimensional network that's crucial for its fungicidal properties (Youngeun Jeon et al., 2013).
Synthesis of Antibacterial Compounds
Research has focused on the synthesis of novel 1,3,4-thiadiazole derivatives using this compound. These derivatives have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibacterial agents (Fatma M. Saleh et al., 2020).
Stereochemical Basis for Anticonvulsant Activity
The compound has been part of a study exploring the stereochemical basis for anticonvulsant activity. The research demonstrated how its molecular structure shares common features with other anticonvulsant drugs, suggesting its potential in this field (A. Camerman et al., 2006).
Synthesis of Novel Thiazolidin-4-one Derivatives
It's been used in the synthesis of pyridin-2-yl substituted 2-imino-thiazolidine-4-one derivatives. These compounds have been studied for their potential pharmaceutical applications, given their unique structural properties (A. Mobinikhaledi et al., 2009).
Quantum Calculations in Chemistry
The compound has played a role in studies involving quantum calculations in chemistry, particularly in the synthesis of 1,3-thiazoles and 1,3,4-thiadiazole derivatives. This research provides insight into the electronic structure of these compounds, which is crucial for understanding their chemical properties (K. Dawood et al., 2013).
Polymerization Processes
This compound has been used in studies investigating the living cationic polymerization of isobutylene. Its role in these processes contributes to a better understanding of polymer chemistry and potential applications in material science (R. Storey et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to targetphosphopantetheinyl transferases (PPTases) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .
Mode of Action
It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .
Result of Action
It is known that the inhibition of pptases can attenuate secondary metabolism and thwart bacterial growth .
Properties
IUPAC Name |
(1Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzenecarbohydrazonoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3N3/c14-9-3-1-7(2-4-9)11(16)21-22-12-10(15)5-8(6-20-12)13(17,18)19/h1-6H,(H,20,22)/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCMMGJORQLDH-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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